
Flumazenilsäure
Übersicht
Beschreibung
Ro 15-3890, also known as Flumazenil acid, is a metabolite of Flumazenil. Flumazenil is a well-known benzodiazepine receptor antagonist. Ro 15-3890 is primarily used in scientific research to study the pharmacokinetics and metabolism of benzodiazepine antagonists .
Wissenschaftliche Forschungsanwendungen
Reversal of Benzodiazepine Overdose
Flumazenil is primarily utilized in emergency medicine to reverse the sedative effects of benzodiazepines in cases of overdose. A study involving 110 patients demonstrated that flumazenil effectively reversed coma induced by benzodiazepines, with a significant proportion regaining consciousness after administration . It is particularly useful in distinguishing pure benzodiazepine overdoses from mixed-drug intoxication, enhancing its diagnostic utility in emergency settings .
Postoperative Sedation Reversal
Flumazenil is also indicated for the reversal of sedation following surgical procedures involving benzodiazepines. It accelerates recovery times and reduces the need for prolonged monitoring post-surgery, facilitating earlier patient discharge .
Off-Label Uses
Research has explored flumazenil's potential off-label applications, including:
- Treatment of alcohol withdrawal syndrome
- Management of hepatic encephalopathy
- Reversal of baclofen toxicity
- Treatment of idiopathic recurring stupor and cannabis toxicity .
Central Nervous System Disorders
Emerging studies suggest that flumazenil may have therapeutic potential beyond overdose reversal, particularly in chronic CNS disorders such as Parkinson's disease and amyotrophic lateral sclerosis. Its role as a GABA receptor antagonist allows for modulation of neurotransmitter systems involved in these conditions .
Neuroimaging Studies
Recent advancements have introduced flumazenil labeled with fluorine-18 as a promising agent for positron emission tomography (PET) imaging. This application is particularly relevant for assessing cortical damage in conditions such as stroke, alcoholism, and Alzheimer’s disease . The automated synthesis methods developed for fluorine-18 flumazenil enhance its availability and efficacy in neuroimaging studies, allowing researchers to visualize GABA receptor distributions in vivo .
Case Studies and Findings
Wirkmechanismus
Target of Action
Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .
Mode of Action
Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .
Biochemical Pathways
The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .
Pharmacokinetics
Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .
Result of Action
The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .
Action Environment
The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .
Biochemische Analyse
Biochemical Properties
Flumazenil, from which Flumazenil acid is derived, is known to interact with the GABA/benzodiazepine receptor complex in the central nervous system . It competitively inhibits the activity at the benzodiazepine recognition site on this receptor complex . This interaction is key to its role in reversing the effects of benzodiazepines
Cellular Effects
Flumazenil, its parent compound, is known to reverse the effects of benzodiazepines at the cellular level . It does this by competing for the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . This can influence cell function by altering the activity of this receptor complex .
Molecular Mechanism
Flumazenil, from which Flumazenil acid is derived, acts as a competitive inhibitor at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This antagonizes the effects of benzodiazepines, reversing their sedative effects .
Temporal Effects in Laboratory Settings
Studies on Flumazenil, its parent compound, show that it has a short half-life, with the initial distribution half-life being 4 to 11 minutes and the terminal half-life being 40 to 80 minutes .
Dosage Effects in Animal Models
The effects of different dosages of Flumazenil acid in animal models are not well-studied. Studies on Flumazenil, its parent compound, have been conducted. For instance, one study showed that submucosal and intralingual delivery of Flumazenil were viable alternatives to intravenous administration for reversing benzodiazepine-induced oxygen saturation desaturation .
Metabolic Pathways
Flumazenil acid is a metabolite of Flumazenil . Flumazenil is extensively metabolized, with the major metabolites identified in urine being the de-ethylated free acid (Flumazenil acid) and its glucuronide conjugate .
Transport and Distribution
Flumazenil, its parent compound, is known to be extensively distributed in the extravascular space .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ro 15-3890 can be synthesized through the hydrolysis of Flumazenil. The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:
N-alkylation: The corresponding desmethyl compound (Ro 15-6877) is alkylated using methyl iodide.
Hydrolysis: The alkylated product undergoes hydrolysis to yield Ro 15-3890.
Industrial Production Methods: Industrial production of Ro 15-3890 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ro 15-3890 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.
Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.
Ro 15-4965: Another metabolite of Flumazenil
Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .
Biologische Aktivität
Flumazenil, a benzodiazepine antagonist, is primarily known for its role in reversing the sedative effects of benzodiazepines. It acts on the GABA-A receptor complex, competitively inhibiting the binding of benzodiazepines and thereby counteracting their effects. This article delves into the biological activity of flumazenil acid, examining its pharmacodynamics, case studies, and research findings.
Flumazenil functions as a competitive antagonist at the benzodiazepine recognition site on the GABA-A receptor. It effectively reverses the effects of benzodiazepines by blocking their action on this receptor complex. In animal models, flumazenil has been shown to possess weak partial agonist activity, although it exhibits minimal agonist effects in humans .
Pharmacokinetics
Flumazenil is rapidly absorbed following intravenous administration, with an onset of action between 1 to 2 minutes. The peak effect occurs within 6 to 10 minutes post-administration. Its pharmacokinetic profile includes:
Case Study: Clonazolam Overdose
A notable case involved a patient who experienced respiratory depression due to an intentional overdose of liquid clonazolam. The administration of flumazenil (0.2 mg IV) led to immediate improvement in respiratory effort and oxygenation. Subsequent doses were required, but within six hours, the patient's mental status normalized without any seizure activity .
Research Findings: Mefenamic Acid-Induced Toxicity
In a study investigating the effects of mefenamic acid (MFA) on anxiety and locomotion in mice, flumazenil pretreatment was found to significantly reverse MFA-induced anxiety-like behaviors and catalepsy. The study utilized various behavioral tests such as the elevated zero maze and marble burying test, demonstrating that flumazenil effectively mitigated the adverse effects caused by MFA treatment .
Adverse Effects and Considerations
While flumazenil is generally well-tolerated, it can induce withdrawal symptoms in chronic benzodiazepine users due to its antagonistic properties. Common adverse reactions include agitation, anxiety, and injection site pain . Importantly, flumazenil does not reverse the effects of other central nervous system depressants such as ethanol or opioids .
Eigenschaften
IUPAC Name |
8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXVWJBSJCRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233357 | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84378-44-9 | |
Record name | Ro 15-3890 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMAZENIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.